molecular formula C7H15NO4 B1390021 tert-butyl N-(2-hydroxyethoxy)carbamate CAS No. 609805-97-2

tert-butyl N-(2-hydroxyethoxy)carbamate

Cat. No.: B1390021
CAS No.: 609805-97-2
M. Wt: 177.2 g/mol
InChI Key: FVAJPVVYYNVVDG-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-hydroxyethoxy)carbamate is a useful research compound. Its molecular formula is C7H15NO4 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tert-butyl N-(2-hydroxyethoxy)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of phosphatidyl ethanolamines and ornithine . These interactions are crucial for the compound’s role in biochemical processes, as they influence the activity and function of these enzymes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding the compound’s role in cellular biology.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound is known to participate in the synthesis of phosphatidyl ethanolamines and ornithine, which are essential for cellular metabolism . These interactions highlight the compound’s role in maintaining metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s biological activity and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles by targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s activity and function within the cell . Studying the subcellular localization of this compound provides insights into its role in cellular processes and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethoxy)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-7(2,3)12-6(10)8-11-5-4-9/h9H,4-5H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAJPVVYYNVVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.